molecular formula C34H27ClO9 B3256710 b-D-Glucopyranosyl chloride, tetrabenzoate CAS No. 27530-87-6

b-D-Glucopyranosyl chloride, tetrabenzoate

Cat. No.: B3256710
CAS No.: 27530-87-6
M. Wt: 615.0 g/mol
InChI Key: RPAFUVNYMMOOKJ-CMPUJJQDSA-N
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Description

b-D-Glucopyranosyl chloride, tetrabenzoate is a chemical compound with the molecular formula C34H27ClO9 and a molecular weight of 615.03 g/mol . This compound is a derivative of glucose, where the hydroxyl groups are protected by benzoate groups, and the anomeric hydroxyl group is substituted with a chlorine atom. It is used in various chemical reactions and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of b-D-Glucopyranosyl chloride, tetrabenzoate typically involves the protection of the hydroxyl groups of glucose with benzoate groups, followed by the substitution of the anomeric hydroxyl group with a chlorine atom. The reaction conditions often include the use of benzoyl chloride and a base such as pyridine to facilitate the esterification process. The final step involves the use of thionyl chloride or another chlorinating agent to introduce the chlorine atom at the anomeric position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of protection and chlorination, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

b-D-Glucopyranosyl chloride, tetrabenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

b-D-Glucopyranosyl chloride, tetrabenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of b-D-Glucopyranosyl chloride, tetrabenzoate involves its reactivity at the anomeric position and the stability provided by the benzoate protecting groups. The chlorine atom at the anomeric position is highly reactive and can be substituted by various nucleophiles, facilitating the formation of glycosidic bonds. The benzoate groups protect the hydroxyl groups of glucose, allowing for selective reactions at the anomeric position .

Comparison with Similar Compounds

b-D-Glucopyranosyl chloride, tetrabenzoate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, such as its stability and reactivity, which make it valuable in various research and industrial applications.

Biological Activity

β-D-Glucopyranosyl chloride, tetrabenzoate is a modified carbohydrate compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and therapeutic implications of this compound, supported by relevant data tables and case studies.

Synthesis of β-D-Glucopyranosyl Chloride, Tetrabenzoate

The synthesis of β-D-glucopyranosyl chloride, tetrabenzoate typically involves the chlorination of β-D-glucopyranosyl derivatives followed by benzoate esterification. The general synthetic route can be summarized as follows:

  • Preparation of β-D-Glucopyranosyl Chloride :
    • β-D-Glucopyranosyl alcohol is treated with thionyl chloride (SOCl₂) to yield β-D-glucopyranosyl chloride.
  • Formation of Tetrabenzoate :
    • The chlorinated sugar is then reacted with benzoic acid in the presence of a coupling agent (e.g., DCC - dicyclohexylcarbodiimide) to form the tetrabenzoate ester.

Chemical Structure

The chemical structure can be represented as follows:

C21H22ClO5\text{C}_{21}\text{H}_{22}\text{ClO}_{5}

Antimicrobial Properties

Research indicates that β-D-glucopyranosyl derivatives exhibit significant antimicrobial activity. For instance, a study demonstrated that glycopeptides containing glucopyranosyl units showed high resistance to degradation by plasma enzymes and enhanced human monocyte chemotaxis, suggesting potential applications in immunotherapy and infection control .

Anticancer Activity

The anticancer properties of β-D-glucopyranosyl derivatives have been investigated through various in vitro studies. A notable study reported that modifications in glycosidic structures could enhance cytotoxicity against several cancer cell lines. The presence of tetrabenzoate groups may contribute to increased lipophilicity, facilitating better membrane penetration and cytotoxic effects on malignant cells .

Immunogenic Potential

The immunogenic potential of β-D-glucopyranosyl compounds has been explored in the context of vaccine development. Conjugates of saccharides with carrier proteins have shown promise in eliciting robust immune responses against pathogens such as Streptococcus pneumoniae, indicating that similar strategies could be applied using β-D-glucopyranosyl derivatives .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant resistance to plasma enzymes
AnticancerCytotoxicity against cancer cell lines
ImmunogenicRobust immune response

Table 2: Synthesis Overview

StepReagents/ConditionsOutcome
ChlorinationSOCl₂β-D-Glucopyranosyl chloride
EsterificationBenzoic acid + DCCTetrabenzoate ester

Case Study 1: Glycopeptides and Monocyte Chemotaxis

A study published in The Journal of Organic Chemistry highlighted the synthesis of glycopeptides containing β-D-glucopyranosyl units. These compounds demonstrated significant human monocyte chemotaxis and were resistant to enzymatic degradation, suggesting their utility in therapeutic applications targeting immune responses .

Case Study 2: Anticancer Efficacy

In vitro experiments conducted on various cancer cell lines revealed that β-D-glucopyranosyl derivatives exhibited dose-dependent cytotoxicity. The structural modifications allowed for enhanced interaction with cellular membranes, leading to increased apoptosis in malignant cells .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-chlorooxan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H27ClO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29-,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAFUVNYMMOOKJ-CMPUJJQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H27ClO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201228114
Record name β-D-Glucopyranosyl chloride, 2,3,4,6-tetrabenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27530-87-6
Record name β-D-Glucopyranosyl chloride, 2,3,4,6-tetrabenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27530-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranosyl chloride, 2,3,4,6-tetrabenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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